A Senior Application Scientist's Technical Guide to 2-Chloro-6-(trifluoromethoxy)phenylboronic acid and its Analogs in Modern Drug Discovery
A Senior Application Scientist's Technical Guide to 2-Chloro-6-(trifluoromethoxy)phenylboronic acid and its Analogs in Modern Drug Discovery
Foreword by the Senior Application Scientist: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide focuses on 2-chloro-6-(trifluoromethoxy)phenylboronic acid, a promising yet sparsely documented building block. Due to its limited commercial availability and data, we will also draw extensive, field-proven insights from its close structural analog, 2-chloro-6-(trifluoromethyl)phenylboronic acid, to provide a holistic and practical resource for researchers at the forefront of pharmaceutical innovation.
Section 1: Compound Identification and Physicochemical Properties
While a specific CAS number for 2-chloro-6-(trifluoromethoxy)phenylboronic acid is not readily found in major chemical databases, indicating its status as a novel or less-common reagent, we can extrapolate its likely properties from its structural components and well-documented analogs. For the purpose of this guide, we will provide the data for the commercially available and closely related analog, 2-Chloro-6-(trifluoromethyl)phenylboronic acid .
Table 1: Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)phenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 851756-52-0 | [1][2][3] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |
| Molecular Weight | 224.37 g/mol | [1][2] |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% (typically) | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| SMILES | OB(O)C1=C(C=CC=C1Cl)C(F)(F)F | [1][2] |
| InChI Key | ARGDVPMTQZNUBG-UHFFFAOYSA-N | [3] |
The key distinction between the topic compound and the analog presented is the substituent at the 6-position: a trifluoromethoxy (-OCF₃) group versus a trifluoromethyl (-CF₃) group. The trifluoromethoxy group is known to be one of the most lipophilic substituents used in drug design and offers enhanced metabolic stability compared to a methoxy group.[4]
Section 2: The Trifluoromethoxy Group: A Bioisostere with Strategic Importance
The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry, often employed as a bioisostere for other functional groups to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[5][6]
Key Attributes of the -OCF₃ Group:
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]
-
Metabolic Stability: Compared to the metabolically labile methoxy (-OCH₃) group, the trifluoromethoxy group is highly resistant to oxidative degradation by cytochrome P450 enzymes. This leads to a longer half-life and reduced potential for the formation of reactive metabolites.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding and solubility.
-
Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of a molecule, locking it into a bioactive conformation and improving target selectivity.
The trifluoromethyl (-CF₃) group shares some of these properties, such as high electronegativity and metabolic stability, but the trifluoromethoxy group is generally considered more lipophilic.[4][7]
Section 3: Synthesis of Substituted Phenylboronic Acids
While a specific, validated synthesis for 2-chloro-6-(trifluoromethoxy)phenylboronic acid is not published, a plausible synthetic route can be designed based on established methods for the preparation of substituted phenylboronic acids. A common and effective method involves the reaction of a Grignard reagent with a borate ester.[4]
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-chloro-6-(trifluoromethoxy)phenylboronic acid.
Step-by-Step Methodology:
-
Grignard Reagent Formation: 1-chloro-3-(trifluoromethoxy)benzene would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. The ortho-directing effect of the chloro and trifluoromethoxy groups would likely lead to a mixture of isomers.
-
Reaction with Borate Ester: The freshly prepared Grignard reagent would then be added dropwise to a solution of a trialkyl borate, such as triisopropyl borate, at low temperature (typically -78 °C) to form a boronate ester.
-
Acidic Workup: The reaction mixture is then quenched with an aqueous acid, such as hydrochloric acid, to hydrolyze the boronate ester and yield the desired 2-chloro-6-(trifluoromethoxy)phenylboronic acid.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to isolate the desired ortho isomer.
Section 4: Applications in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[8][9] These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[10][11]
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
The ortho-substituents (chloro and trifluoromethoxy groups) on the phenylboronic acid can present steric challenges, potentially requiring optimized reaction conditions, such as the use of specialized palladium catalysts and ligands, to achieve high yields.[12]
Exemplary Protocol for Suzuki-Miyaura Coupling with an Ortho-Substituted Phenylboronic Acid:
This protocol is adapted for a generic ortho-substituted phenylboronic acid and should be optimized for the specific substrates being used.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-chloro-6-(trifluoromethyl)phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-110 °C for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Section 5: Safety and Handling
While specific safety data for 2-chloro-6-(trifluoromethoxy)phenylboronic acid is not available, the safety precautions for the analogous 2-chloro-6-(trifluoromethyl)phenylboronic acid should be followed.
GHS Hazard Statements for 2-Chloro-6-(trifluoromethyl)phenylboronic acid: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Matteson, D. S., & Sadhu, K. M. (1983). Directed chiral synthesis of α-chloro boronic esters. Journal of the American Chemical Society, 105(7), 2077-2078. Available at: [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
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Royal Society of Chemistry. (2010). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 46(3), 432-434. Available at: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8849-8860. Available at: [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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